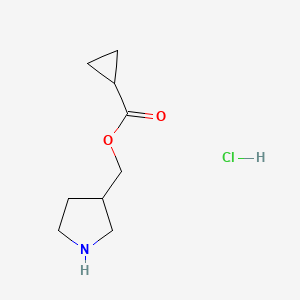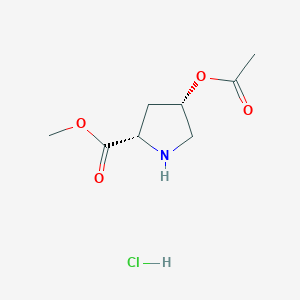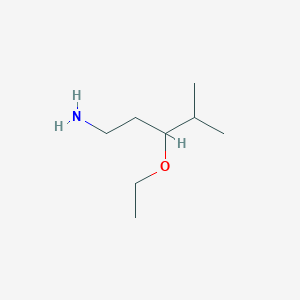
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride
Übersicht
Beschreibung
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1311316-92-3 . It has a molecular weight of 267.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-fluorophenyl)-3-piperidinamine dihydrochloride . The InChI code is 1S/C11H15FN2.2ClH/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14;;/h1,3,5,7,10H,2,4,6,8,13H2;2*1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 267.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Intermediate in Medicinal Synthesis : It's used as an intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives are important for synthesizing Repaglinide, an oral diabetes medication (Liu, Huang, & Zhang, 2011).
Reactions with Amines : Its reactions with primary and secondary amines lead to the formation of compounds with potential applications in different chemical syntheses (Leffek & Maciejewska, 1986).
Structure-Activity Relationships : This compound is used in studying the structure-activity relationships in various chemical derivatives, especially in the field of medicinal chemistry. Such studies are crucial in drug development (Kolhatkar et al., 2003).
Labeling Studies : It's used in labeling studies for neuroleptic agents, which are crucial for understanding the pharmacokinetics and metabolism of these drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).
Conformational Analysis : The compound plays a role in the conformational analysis and crystal structure studies of various chemicals, which is vital for understanding the properties and behaviors of these substances (Ribet et al., 2005).
Kinetics and Mechanism Studies : It's utilized in studies focusing on kinetics and mechanisms of reactions involving alicyclic amines, providing insights into chemical reaction dynamics (Castro et al., 2001).
Synthesis of GPCR Target Compounds : It is involved in the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives, which are templates for synthesizing compounds targeting G protein-coupled receptors (GPCR) (Xie et al., 2004).
Hydroformylation Processes : It's used in the hydroformylation of organic compounds, which is a key step in the synthesis of certain neuroleptic agents (Botteghi et al., 2001).
Aromatic Substitution Studies : It's essential in studies of activated aromatic substitution, contributing to the understanding of chemical bonding and reaction mechanisms (Pietra, Vitali, & Frediani, 1968).
Synthesis of Piperidin-4-ols : This compound plays a role in the synthesis of 1-arylpiperidin-4-ols, which have applications in various chemical and pharmaceutical processes (Reese & Thompson, 1988).
Biomedical Research
Amination of Porphyrins : It's used in the palladium-catalyzed amination of porphyrins, which are compounds with applications in biomedical research, including in the study of cancer (Artamkina et al., 2008).
Inhibitors Synthesis : It's involved in the synthesis of key intermediates for potent inhibitors used in the study of diseases, such as cancer (Zhang et al., 2009).
Catalysis in Organic Synthesis : This compound is used in catalysis, promoting the synthesis of functionalized piperidine derivatives which have potential pharmaceutical applications (Basyouni et al., 2015).
Synthesis of Calcium Channel Blockers : It's used in the synthesis of calcium channel blockers, which are important in the treatment of various neurological conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Potential Antipsychotic Agents : Derivatives of this compound have been studied as potential antipsychotic agents with low side-effect profiles, an important area in mental health treatment (Wise et al., 1985).
Crystal Structure Analysis : The compound is also used in crystal structure analysis, which is vital for drug design and development (Ullah & Stoeckli-Evans, 2021).
Dopamine and Serotonin Antagonists : It's part of the synthesis of compounds that act as dopamine D-2 and serotonin 5-HT2 antagonists, with applications in neurological and psychiatric disorders (Perregaard et al., 1992).
Radiolabeled Ligands for Receptors : This compound is used in the preparation of radiolabeled ligands for studying receptors in the brain, which is crucial for understanding various neurological conditions (Skaddan et al., 2000).
Pharmacokinetics of Cancer Drugs : It plays a role in the study of pharmacokinetics of cancer drugs, providing insights into drug metabolism and effectiveness (Teffera et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14;;/h1,3,5,7,10H,2,4,6,8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLJRTSSBVYSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



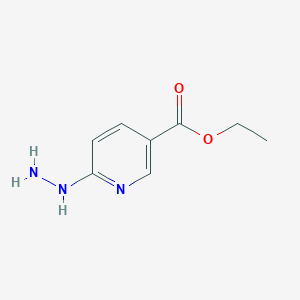

![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

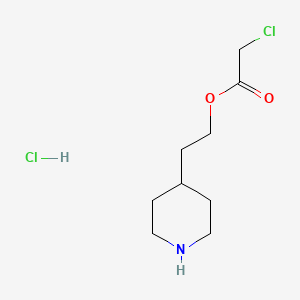
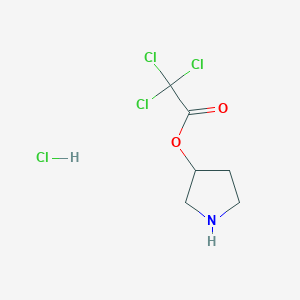
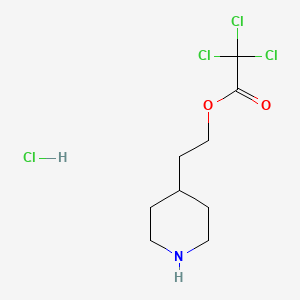
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
